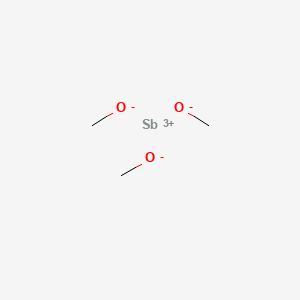
Antimony(3+);methanolate
説明
Antimony(3+);methanolate, also known as Antimony Trihydride Methanolate, is a chemical compound consisting of antimony, hydrogen, and methyl alcohol . It typically appears as a white or light-yellow powder. It is used in various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for Antimony(3+);methanolate were not found in the search results, antimony compounds are generally synthesized through various chemical reactions involving antimony and other elements .
Molecular Structure Analysis
The molecular formula of Antimony(3+);methanolate is C3H9O3Sb . The structure of the compound can be represented by the SMILES notation: C[O-].C[O-].C[O-].[Sb+3] .
Chemical Reactions Analysis
Antimony, the primary component of Antimony(3+);methanolate, exhibits various chemical reactions. It reacts with oxygen, sulfur, and chlorine at high temperatures . It also reacts with halogens under controlled conditions . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal .
Physical And Chemical Properties Analysis
Antimony(3+);methanolate is a white or light-yellow powder. Antimony, a component of the compound, is a silver-white brittle solid or a dark-gray, lustrous powder . It can be harmful to the eyes and skin .
科学的研究の応用
Environmental Impact and Detection
Occurrence in Natural Waters : Antimony (Sb), including its trivalent form (Sb(III)), is naturally present in various environmental matrices due to both natural processes and human activities. Studies have identified it in freshwaters, marine waters, estuaries, soils, and sediments, with concentrations typically under 1.0 μg/L in unpolluted waters. The behavior of Sb(III) in these environments is complex, often showing significant deviation from predicted thermodynamic equilibria, which suggests influences from biological activities or kinetic effects (Filella, Belzile, & Chen, 2002).
Visual Detection Methods : Innovative methods for the detection of Sb(III) have been developed, such as a headspace colorimetric assay employing thioglycolic acid functionalized gold nanoparticles (TGA-AuNPs). This technique allows for simple and sensitive detection of Sb(III), demonstrating the potential for straightforward monitoring of antimony contamination in environmental samples (Tolessa, Tan, & Liu, 2018).
Antimony Removal Techniques
- Water Purification : The removal of antimony (both Sb(III) and Sb(V)) from drinking water has been studied, with methods such as ferric chloride coagulation showing promise. These studies provide crucial insights into effective strategies for mitigating antimony pollution in water supplies, addressing the challenges posed by competing ions and elucidating the mechanisms underlying antimony's interaction with purification agents (Wu, He, Guo, & Zhou, 2010).
Antimony Speciation and Bioavailability
Speciation in Food Packaging : Research into the speciation of antimony in food packaging materials, employing techniques like cloud point extraction and electrothermal atomic absorption spectrometry, underscores the importance of understanding antimony's chemical forms. This knowledge is vital for assessing the potential health risks associated with antimony exposure through consumer products (Jiang, Wen, & Xiang, 2010).
Bioreduction and Removal : Studies on the bioreduction of antimonate (Sb(V)) using hydrogen as the electron donor provide evidence of effective biological removal strategies. Such research offers a foundation for developing bioremediation techniques that could be applied to contaminated water or soil, showcasing the potential for utilizing microorganisms in environmental cleanup efforts (Lai et al., 2016).
Safety And Hazards
Antimony(3+);methanolate can be harmful to the eyes and skin . It can also cause problems with the lungs, heart, and stomach . Workers may be harmed from exposure to antimony and its compounds . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
将来の方向性
特性
IUPAC Name |
antimony(3+);methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3O.Sb/c3*1-2;/h3*1H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUYHGXCOWNTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].C[O-].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624416 | |
| Record name | Antimony(3+) trimethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony(3+);methanolate | |
CAS RN |
29671-18-9 | |
| Record name | Antimony(3+) trimethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



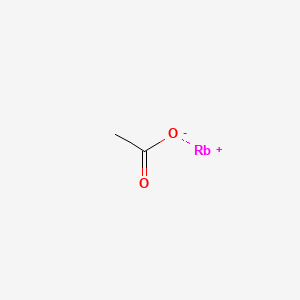
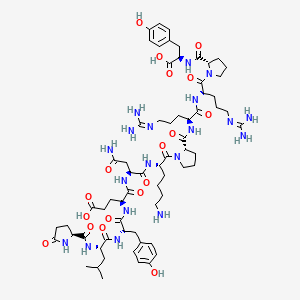
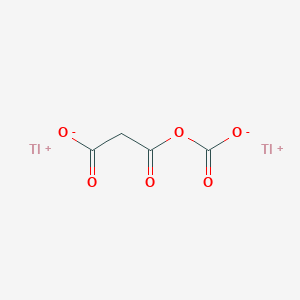
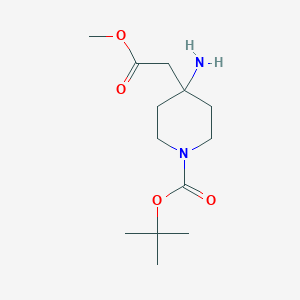
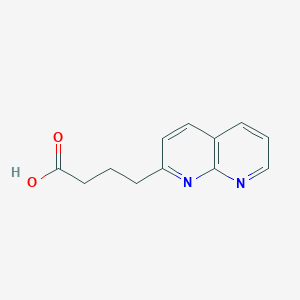
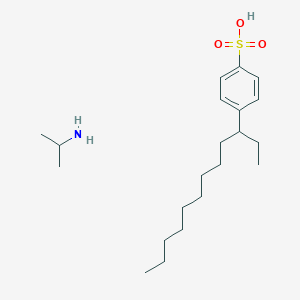
![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

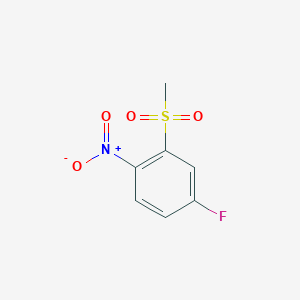
![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)